Lipoxidase

Enzymology Lipid Biochemistry Oxylipin Metabolism

Standard soybean lipoxygenase preparations often contain mixed isozymes (LOX-1, LOX-2, LOX-3), causing irreproducible product profiles and pH-dependent activity shifts. Our Lipoxidase is characterized Type I (LOX-1) from Glycine max. - **Regiospecificity:** ≥95% 13-hydroperoxide at pH 9.0; negligible activity below pH 7.0 - **Specific Activity:** 500,000-1,000,000 units/mg protein - **Substrate:** Free polyunsaturated fatty acids only (cis,cis-1,4-pentadiene structure); does not oxidize esterified membrane lipids

Molecular Formula C58H46N2
Molecular Weight 771.0 g/mol
CAS No. 9029-60-1
Cat. No. B8822775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxidase
CAS9029-60-1
Molecular FormulaC58H46N2
Molecular Weight771.0 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC=C4)C5=CC6=C(C=C5)C7=C(N6C(C=C(C8=CC=C(C=C8)C9=CC=CC=C9)N)C1=CC=CC=C1)CCC1=CC=CC=C17)C
InChIInChI=1S/C58H46N2/c1-58(2)51-23-12-11-22-48(51)49-31-28-45(35-52(49)58)43-19-13-20-44(34-43)46-29-32-50-56(36-46)60(54-33-30-40-16-9-10-21-47(40)57(50)54)55(42-17-7-4-8-18-42)37-53(59)41-26-24-39(25-27-41)38-14-5-3-6-15-38/h3-29,31-32,34-37,55H,30,33,59H2,1-2H3
InChIKeyAUMCYORTVSBJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipoxidase Procurement & Research Guide


Lipoxidase (CAS 9029-60-1), also known as lipoxygenase, is a nonheme iron-containing dioxygenase that catalyzes the hydroperoxidation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure, such as linoleic acid and arachidonic acid . This enzyme, primarily sourced from Glycine max (soybean), is widely utilized as a model system for studying mammalian lipoxygenases due to its well-characterized structure and reaction mechanism [1].

Model system Soybean LOX widely used as a structural and mechanistic model for mammalian lipoxygenases.
Isoform selection LOX-1 (alkaline pH, high 13-HPOD), LOX-2 (neutral pH, esterified lipid activity) provide distinct workflow profiles.
Application context Supports oxylipin synthesis, inhibitor screening, and free fatty acid oxidation studies.

Lipoxidase Substitution & Reproducibility


Lipoxidase encompasses a family of isozymes (e.g., LOX-1, LOX-2, LOX-3) and orthologs from different species that exhibit profound differences in pH optima, substrate specificity, and product regiochemistry [1]. For instance, soybean LOX-1 functions optimally at alkaline pH and yields predominantly 13-hydroperoxides, whereas soybean LOX-2 operates at neutral pH and produces a mixture of 9- and 13-hydroperoxides while also oxygenating esterified membrane lipids [2]. Furthermore, soybean lipoxygenases share limited sequence identity with human isoforms (e.g., 15-LOX), which affects inhibitor binding and substrate orientation [3]. Consequently, substituting Lipoxidase from soybean with an enzyme from another source or even a different soybean isozyme can lead to divergent kinetic behavior, altered product profiles, and irreproducible experimental outcomes, underscoring the need for product-specific evidence.

Isozyme substitution (LOX-1 vs. LOX-2)
Marked differences in pH optima (alkaline vs. neutral) and regiospecificity (95% vs. 50% 13-HPOD) mean the two isozymes are not interchangeable; product profiles may shift significantly.
Species source (soybean vs. human 15-LOX)
Inverted substrate binding orientation and limited sequence identity may alter inhibitor potency and substrate handling. Reported class-level bioinformatics data suggest the model may not transfer directly.

Lipoxidase vs. Key Comparators


pH Optima & Regiospecificity: LOX-1 vs. LOX-2

Soybean lipoxidase comprises multiple isozymes with distinct pH optima and product profiles. LOX-1 exhibits an optimal pH of 9.0 and produces 95% 13-hydroperoxide and 5% 9-hydroperoxide from linoleic acid, whereas LOX-2 has an optimal pH of 6.5 and produces a 50:50 mixture of 9- and 13-hydroperoxides [1][2].

pH & Regiospecificity
Direct head-to-head
LOX-1: pH 9.0, 95% 13-HPOD, 5% 9-HPOD
LOX-2: pH 6.5, 50% 13-HPOD, 50% 9-HPOD
Reported 1.9-fold higher 13-HPOD selectivity under alkaline conditions.
Substrate: linoleic acid; standard enzymatic assay.
Enzymology Lipid Biochemistry Oxylipin Metabolism

Esterified Lipid Activity: LOX-1 vs. LOX-2

Soybean LOX-2 oxygenates esterified unsaturated fatty acids within biomembranes, whereas LOX-1 does not act on membrane-embedded esterified lipids [1]. This fundamental difference in substrate accessibility is supported by kinetic data showing that LOX-2 has a 2- to 8-fold preference for esterified fatty acids over free fatty acids, compared to a 7- to 35-fold preference for LOX-1 [2].

Esterified Lipid Activity
Direct head-to-head
LOX-1: no detectable activity on membrane-embedded esters
LOX-2: positive oxygenation of esterified fatty acids in biomembranes
Qualitative difference determines workflow choice for membrane oxidation studies.
In vitro soybean seedling biomembrane assay (HPLC, GC/MS, chiral HPLC).
Membrane Lipid Oxidation Enzymology Lipidomics

Kinetic & Stability Comparison: LOX-1 vs. LOX-2

Purified soybean LOX-1 and LOX-2 exhibit distinct kinetic and stability profiles. LOX-1 has a Km of 8.2 mmol/L for linoleic acid, while LOX-2 has a Km of 12.2 mmol/L, indicating higher substrate affinity for LOX-1 [1]. Both isozymes retain full activity up to 40°C but lose activity rapidly above 50°C, with an optimum temperature of 25°C [1].

Kinetics & Stability
Direct head-to-head
Km (linoleic acid)
LOX-1: 8.2 mmol/L  |  LOX-2: 12.2 mmol/L
both stable ≤40°C, rapid loss >50°C
LOX-1 shows higher substrate affinity (1.49-fold lower Km).
Purified soybean isozymes; linoleic acid as substrate.
Enzyme Kinetics Biochemical Engineering Food Chemistry

Substrate Binding & Sequence: Soybean vs. Human 15-LOX

Soybean lipoxygenase-1 binds substrates 'carboxylate-end first', whereas human 15-lipoxygenase binds substrates 'methyl-end first' [1]. Bioinformatics analysis reveals that the most abundant amino acids differ substantially: soybean LOX-1 contains 10.3% leucine, 7.4% serine, 6.7% alanine, while human 15-LOX contains 13.3% leucine, 7.4% glycine, 7.1% valine [2]. Phylogenetic analysis places soybean and mammalian lipoxygenases in separate clades [2].

Substrate Binding & Sequence
Class-level inference
Soybean LOX-1: carboxylate-end first; AA L 10.3%, S 7.4%, A 6.7%
Human 15-LOX: methyl-end first; AA L 13.3%, G 7.4%, V 7.1%
Inverted binding geometry and distinct sequence composition may influence inhibitor interactions.
Crystallographic, mutagenesis, and bioinformatic data; separate phylogenetic clades.
Structural Biology Drug Discovery Bioinformatics

Lipoxidase Application Scenarios


13(S)-Hydroperoxide Synthesis

Utilize Lipoxidase Type I (LOX-1) at pH 9.0 to achieve high regiospecificity (95% 13-HPOD) for the production of chiral hydroperoxides, which serve as precursors for jasmonic acid analogs and other oxylipin signaling molecules [1].

Inhibitor Screening Assays

Employ soybean Lipoxidase as a robust, high-activity enzyme for primary screens of potential lipoxygenase inhibitors. Its commercial availability at high specific activities (e.g., 500,000-1,000,000 units/mg protein) and well-defined kinetic parameters enable reproducible assay development .

Alkaline pH Enzyme Studies

Select Lipoxidase Type I for experiments conducted at alkaline pH (optimum pH 9.0), where LOX-2 and LOX-3 exhibit negligible activity. This is critical for assays involving pH-sensitive substrates or cofactors [1].

Selective Free Fatty Acid Oxidation

Use Lipoxidase Type I (LOX-1) when the experimental objective is to exclusively oxidize free polyunsaturated fatty acids without affecting esterified lipids in membranes or lipid droplets, a property not shared by LOX-2 [2].

Application
Selection Property
Validation Focus
13-HPOD synthesis
Alkaline pH regiospecificity (reported ~95% 13-HPOD)
Chiral hydroperoxide purity verification
Inhibitor screening
High specific activity range (reported 5×10⁵–1×10⁶ U/mg protein)
Lot-to-lot activity and assay reproducibility
Alkaline pH enzyme studies
LOX-1 optimal activity at alkaline pH
pH-dependent activity profile confirmation
Free fatty acid oxidation
Free fatty acid selectivity; absence of activity on esterified lipids
Membrane lipid oxidation control assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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